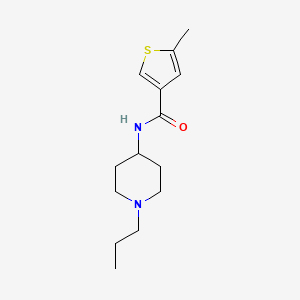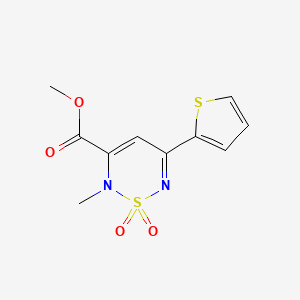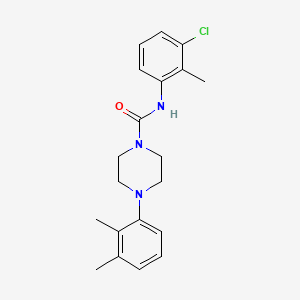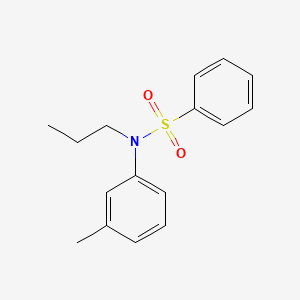
5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide
Übersicht
Beschreibung
5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide allows dopamine to accumulate in the synaptic cleft, leading to increased dopamine signaling. This can have a range of effects on neuronal activity and behavior, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide are complex and depend on a variety of factors, including the dose, route of administration, and specific brain regions targeted. Some of the potential effects of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide include increased locomotor activity, enhanced reward processing, and altered social behavior. These effects are thought to be mediated by changes in dopamine signaling in specific brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in laboratory experiments is its selectivity for the dopamine transporter, which allows for precise manipulation of dopamine signaling in the brain. However, there are also some limitations to its use, including the need for careful dosing and administration to avoid potential side effects. Additionally, the effects of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide may vary depending on the specific experimental conditions and animal models used.
Zukünftige Richtungen
There are several potential future directions for research on 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, including further investigation of its effects on different brain regions and circuits, as well as its potential therapeutic applications in neurological and psychiatric disorders. Additionally, new synthesis methods and modifications to the chemical structure of 5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide may lead to the development of more selective and potent compounds for use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine transporter inhibitor, which means that it can block the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
5-methyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-3-6-16-7-4-13(5-8-16)15-14(17)12-9-11(2)18-10-12/h9-10,13H,3-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLIUJMPMNLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4761409.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)

![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)
![5-(4-chlorophenyl)-4-[4-(3-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4761475.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4761480.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3-propyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761484.png)

![N-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4761497.png)